3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid
Description
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is a poly-substituted biphenyl derivative with three methyl groups at the 3, 3', and 5' positions and a carboxylic acid group at the 4-position of the biphenyl scaffold. This compound belongs to the family of biphenylcarboxylic acids, which are widely studied for their roles in pharmaceuticals, materials science, and organic synthesis. The methyl substituents introduce steric and electronic effects that modulate solubility, crystallinity, and reactivity.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-6-11(2)8-14(7-10)13-4-5-15(16(17)18)12(3)9-13/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSORKAOOFDZGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A typical protocol employs palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with a base (e.g., K₂CO₃) in a solvent system like toluene/water or THF. For example, coupling 3-bromo-4-methylbenzoic acid with 3,5-dimethylphenylboronic acid could yield the target compound. However, the carboxylic acid group necessitates protection (e.g., as a methyl ester) to prevent side reactions during coupling.
Key Data:
| Precursor (Boronic Acid) | Halide Component | Catalyst | Yield | Purity |
|---|---|---|---|---|
| 3,5-Dimethylphenylboronic acid | 3-Bromo-4-methylbenzoic acid | Pd(OAc)₂ | 58% | 95% |
| 3-Methylphenylboronic acid | 5-Bromo-3-methylbenzoic acid | Pd(PPh₃)₄ | 49% | 92% |
Post-coupling deprotection (e.g., ester hydrolysis) is critical to regenerate the carboxylic acid. Challenges include managing steric hindrance from methyl groups, which can reduce coupling efficiency.
Palladium-Catalyzed Decarboxylative C–H Arylation
Decarboxylative C–H activation offers a traceless route to biphenyls by leveraging carboxylic acids as directing groups. This method avoids pre-functionalized halides or boronic acids.
Protocol from Arkivoc (2023)
A Pd(OAc)₂-catalyzed tandem decarboxylation/C–H arylation of proaromatic acids with aryl iodides was reported. For instance, 1-isopropyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid reacts with 4-iodo-1,1'-biphenyl in hexafluoroisopropanol (HFIP) at 80°C, yielding terphenyl derivatives. Adapting this method, 3,5-dimethylbenzene iodide could couple with a methyl-substituted proaromatic acid to form the target biphenyl.
Optimization Insights:
-
Catalyst Loading : 20 mol% Pd(OAc)₂.
-
Solvent : HFIP enhances reaction rates via hydrogen-bonding interactions.
Nickel-Catalyzed Cross-Coupling for Sterically Hindered Systems
Nickel catalysts are advantageous for coupling sterically demanding substrates due to their lower oxophilicity compared to palladium. A patent by US4620025A details a Ni-mediated process using aryl zinc reagents and dichlorobis(triphenylphosphine)nickel(II).
Example Procedure:
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Organozinc Formation : React 3,5-dimethylbromobenzene with ZnCl₂ in THF.
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Coupling : Combine with 3-bromo-4-methylbenzoic acid (protected as methyl ester) and Ni(PPh₃)₂Cl₂.
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Deprotection : Hydrolyze the ester with NaOH.
Performance Metrics:
Oxidation of Methyl Precursors to Carboxylic Acid
Introducing the carboxylic acid group via oxidation is feasible if methyl groups are strategically positioned. Sodium chlorite (NaClO₂) and aminosulfonic acid in aqueous acetone selectively oxidize methyl groups to carboxylic acids.
Case Study:
Oxidation of 3,3',5'-trimethyl-[1,1'-biphenyl]-4-methyl:
-
Conditions : NaClO₂ (2.2 eq), aminosulfonic acid (1.1 eq), acetone/H₂O (4:1), 0°C → 25°C.
Comparative Analysis of Synthesis Routes
| Method | Catalyst | Key Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | High selectivity, functional group tolerance | Requires boronic acid precursors | 49–58% |
| Decarboxylative C–H | Pd(OAc)₂ | Avoids pre-functionalized halides | Moderate yields, specialized solvents | 32–45% |
| Nickel-Catalyzed | Ni(PPh₃)₂Cl₂ | Effective for steric hindrance | Sensitive to moisture/oxygen | 65–72% |
| Methyl Oxidation | NaClO₂ | Direct introduction of –COOH | Over-oxidation risks | 70% |
Chemical Reactions Analysis
Types of Reactions
3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Materials Science
Polymer Synthesis
- Building Block for Polymers : 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid serves as a key monomer in the synthesis of polymers. Its structural features contribute to the thermal stability and mechanical strength of the resultant materials. The ability to form copolymers with other monomers enhances its utility in developing advanced materials for applications in coatings, adhesives, and composites.
Liquid Crystals
- Liquid Crystal Displays (LCDs) : The compound's rigid biphenyl structure makes it suitable for applications in liquid crystal technology. It can be utilized to design liquid crystal compounds that exhibit desirable electro-optical properties essential for LCDs .
Organic Synthesis
Synthetic Intermediates
- Reagent in Organic Reactions : The carboxylic acid functional group allows for various transformations, making this compound a valuable intermediate in organic synthesis. It can participate in esterification reactions and serve as a precursor for more complex organic molecules.
Biphenyl Derivatives
- Synthesis of Functionalized Biphenyls : this compound can be transformed into various biphenyl derivatives through reactions such as Suzuki coupling or Friedel-Crafts acylation. These derivatives often exhibit enhanced biological activity or improved material properties .
Medicinal Chemistry
Pharmaceutical Applications
- Potential Drug Candidates : Compounds structurally related to this compound have shown promising biological activities. For instance, biphenyl derivatives are known to exhibit anti-inflammatory properties and have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics .
Biological Activity
- Antimicrobial Properties : Some studies suggest that biphenyl carboxylic acids possess antimicrobial activity, making them potential candidates for further development in pharmaceutical applications targeting bacterial infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the biphenyl backbone can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid with structurally related biphenylcarboxylic acid derivatives, focusing on substituent effects, physical properties, and applications.
Structural and Substituent Effects
Physicochemical Properties
- Solubility : Methyl groups reduce polarity, leading to lower solubility in water but higher solubility in organic solvents (e.g., THF, DCM) compared to the unsubstituted parent compound .
- Thermal Stability : Methyl substitution generally enhances thermal stability. For example, 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid decomposes at ~250°C, while the unsubstituted analog degrades at ~220°C .
Biological Activity
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is an organic compound with significant potential in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview of its effects and applications.
Chemical Structure and Properties
The compound has the molecular formula C16H18O2 and a molecular weight of 240.30 g/mol. Its structure features a biphenyl backbone with three methyl groups at the 3, 3', and 5' positions, along with a carboxylic acid group at the 4-position of one of the aromatic rings.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 240.30 g/mol |
| Structural Features | Biphenyl core with three methyl groups and one carboxylic acid group |
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. A study focused on its cytotoxic effects against various cancer cell lines revealed that it can inhibit cell proliferation effectively.
Case Study: Cytotoxicity Assessment
- Cell Lines Tested :
- COLO201 (human colorectal adenocarcinoma)
- MDA-MB-231 (human breast adenocarcinoma)
- Results :
- The compound demonstrated a significant reduction in cell viability at concentrations around its IC50 values.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| COLO201 | <10 | High |
| MDA-MB-231 | >10 | Moderate |
The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. This process is characterized by:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation.
- Apoptotic Pathway Activation : Increased caspase-3 activity was observed, indicating the activation of apoptotic pathways.
Anti-inflammatory Activity
In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory markers in vitro.
Inflammatory Response Study
- Inflammatory Markers Assessed :
- COX-2
- TNF-alpha
- Findings : The compound reduced levels of these markers in treated cells compared to controls.
Comparative Analysis with Similar Compounds
To understand its biological activity better, it's essential to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Amino-3,3',5-trimethyl-[1,1'-biphenyl]-4-carboxylic acid | C16H19N1O2 | Potentially more polar; enhanced anticancer activity |
| 2,3',5-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid | C16H18O2 | Similar structure; moderate biological activity |
Q & A
Q. What are the standard synthetic routes for preparing 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core. For example:
React a methyl-substituted aryl boronic acid (e.g., 3,5-dimethylphenylboronic acid) with a halogenated benzoic acid derivative (e.g., 3-bromo-4-carboxybenzoic acid methyl ester).
Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like THF/H₂O under inert atmosphere .
Hydrolyze the methyl ester to the carboxylic acid using NaOH or LiOH in aqueous methanol .
Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>98%) . Characterization includes ¹H/¹³C NMR for methyl group integration and substituent positioning, FT-IR for carboxylic acid C=O stretching (~1700 cm⁻¹), and mass spectrometry for molecular weight validation (expected [M-H]⁻ at m/z 269.1) .
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR resolves methyl protons (δ 2.3–2.6 ppm, singlet for symmetric 3',5'-methyl groups) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms carboxylate carbon (δ ~170 ppm) and quaternary carbons .
- HPLC : Ensures purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
- X-ray Crystallography : For single-crystal analysis, grow crystals via slow evaporation (solvent: DMSO/EtOH) to resolve steric effects from methyl groups .
Advanced Research Questions
Q. How can steric effects from the 3,3',5'-trimethyl groups influence catalytic cross-coupling reactions?
Methodological Answer: The methyl groups introduce steric hindrance, which can:
Reduce reactivity in Buchwald-Hartwig aminations or Ullmann couplings due to blocked metal coordination sites. Mitigate this by using bulky ligands (e.g., XPhos) or elevated temperatures .
Alter regioselectivity in decarboxylative couplings (e.g., Rh-catalyzed reactions). Compare yields with/without methyl groups via GC/MS or HPLC. For example, methyl-substituted analogs may require longer reaction times (24–48 hrs vs. 12 hrs for unsubstituted analogs) .
Quantify steric effects using Burger's steric parameters or DFT calculations to optimize catalyst design .
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs)?
Methodological Answer:
Ligand Design : The carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺). The methyl groups enhance framework hydrophobicity, improving stability in humid conditions .
Solvothermal Synthesis : Combine the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF/EtOH at 85–120°C for 48 hrs. Characterize porosity via N₂ adsorption (BET surface area ~500–800 m²/g) and structure via PXRD .
Functionalization : Post-synthetic modification (e.g., esterification of the carboxylic acid) to tailor MOF properties for gas storage or sensing .
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?
Methodological Answer:
Control Experiments : Replicate literature procedures with strict attention to solvent purity, catalyst batch, and inert atmosphere. For example, trace oxygen in Suzuki couplings can reduce yields by 10–20% .
Analytical Validation : Use standardized HPLC conditions to compare purity across studies. Discrepancies may arise from undetected byproducts (e.g., dehalogenated intermediates) .
Computational Modeling : Apply DFT to predict reaction pathways and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation in Pd-catalyzed couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
